1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for instance, have been used as precursors in the synthesis of a wide variety of heterocyclic compounds .Chemical Reactions Analysis
The chemical reactivity of compounds similar to “1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea” can be quite complex. For instance, cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, reacting at several possible sites .Scientific Research Applications
1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been studied for its potential applications in scientific research. It has been shown to be effective in the study of enzyme-catalyzed reactions, as a molecular probe for the study of protein-protein interactions, and as a substrate for the study of enzyme kinetics. It has also been used to study the effects of small molecules on biological systems.
Mechanism of Action
1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been studied for its potential mechanism of action. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as a substrate for certain enzymes, such as phospholipases. In addition, it has been shown to interact with certain proteins, such as the cytoplasmic membrane proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain proteins, such as the cytoplasmic membrane proteins. In addition, it has been shown to have an effect on the activity of certain hormones, such as insulin, and to modulate the activity of certain enzymes, such as phospholipases.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has several advantages for laboratory experiments. It is a highly versatile molecule with a wide range of potential applications in the laboratory. It is also relatively easy to synthesize and is relatively stable in solution. However, it is important to note that this compound is relatively toxic and should be handled with care.
Future Directions
1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has a wide range of potential applications in scientific research and could be used to study a variety of biological processes. In the future, it could be used to study the effects of small molecules on biological systems, to study the effects of certain hormones on biological systems, to study the effects of certain drugs on biological systems, to study the effects of certain proteins on biological systems, and to study the effects of certain enzymes on biological systems. In addition, this compound could be used to study the effects of certain environmental factors on biological systems, such as the effects of pollutants on biological systems. Finally, this compound could be used to develop new drugs or therapies for various diseases.
Synthesis Methods
1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea can be synthesized through a three-step process. In the first step, a cyclohexyl group is reacted with an aldehyde in the presence of a catalyst to form a cyclohexanone. In the second step, the cyclohexanone is reacted with a pyridazin-1-yl group to form a cyclohexyl-3-pyridazin-1-yl group. In the final step, the cyclohexyl-3-pyridazin-1-yl group is reacted with a phenyl group to form this compound.
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-12-11-17(15-7-3-1-4-8-15)22-23(18)14-13-20-19(25)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUGZAIVCLLJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670543 |
Source
|
Record name | N-Cyclohexyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88421-11-8 |
Source
|
Record name | N-Cyclohexyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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